molecular formula C9H24N2SSi2 B13803448 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea CAS No. 71456-98-9

1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea

Cat. No.: B13803448
CAS No.: 71456-98-9
M. Wt: 248.54 g/mol
InChI Key: GEFCXCKTXCTJNC-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a thiourea core substituted with trimethylsilyl and ethyl groups, which imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea typically involves the reaction of trimethylsilyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkoxides or amines; reactions are carried out under mild conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted thioureas

Scientific Research Applications

1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the introduction of thiourea functionality into molecules. It also serves as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea involves its interaction with molecular targets through its thiourea moiety. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its trimethylsilyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(trimethylsilyl)-2-thiourea
  • 1,1-Bis(trimethylsilyl)-3-methyl-2-thiourea
  • 1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea

Uniqueness

1,1-Bis(trimethylsilyl)-3-ethyl-2-thiourea is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the ethyl group enhances its steric properties, influencing its interaction with other molecules and its overall chemical behavior.

Properties

CAS No.

71456-98-9

Molecular Formula

C9H24N2SSi2

Molecular Weight

248.54 g/mol

IUPAC Name

3-ethyl-1,1-bis(trimethylsilyl)thiourea

InChI

InChI=1S/C9H24N2SSi2/c1-8-10-9(12)11(13(2,3)4)14(5,6)7/h8H2,1-7H3,(H,10,12)

InChI Key

GEFCXCKTXCTJNC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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